2-Amino-1-(4-bromo-2-fluorophenyl)ethanone
Overview
Description
2-Amino-1-(4-bromo-2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H7BrFNO. It is a derivative of acetophenone, characterized by the presence of amino, bromo, and fluoro substituents on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-bromo-2-fluorophenyl)ethanone typically involves the reaction of 4-bromo-2-fluoroacetophenone with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(4-bromo-2-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-1-(4-bromo-2-fluorophenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-bromo-2-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, altering its activity and affecting downstream biochemical pathways .
Comparison with Similar Compounds
- 2-Bromo-1-(2-fluorophenyl)ethanone
- 1-(4-Bromo-2-fluorophenyl)ethanone
- 2-Bromo-4’-fluoroacetophenone
Comparison: 2-Amino-1-(4-bromo-2-fluorophenyl)ethanone is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of bromo and fluoro substituents also enhances its potential for selective interactions with molecular targets .
Properties
IUPAC Name |
2-amino-1-(4-bromo-2-fluorophenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQHBLOSBZDXTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266375 | |
Record name | 2-Amino-1-(4-bromo-2-fluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901266375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869569-78-8 | |
Record name | 2-Amino-1-(4-bromo-2-fluorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869569-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-1-(4-bromo-2-fluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901266375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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